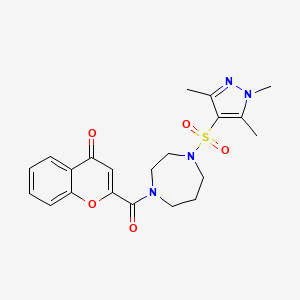

2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O5S/c1-14-20(15(2)23(3)22-14)31(28,29)25-10-6-9-24(11-12-25)21(27)19-13-17(26)16-7-4-5-8-18(16)30-19/h4-5,7-8,13H,6,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGVECZKXOQTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one is a complex organic molecule that combines features of pyrazoles and chromenes. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in the fields of cancer treatment and anti-inflammatory responses. This article explores the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure

The structure of the compound can be broken down into key functional groups:

- Pyrazole Ring : Known for various biological activities, including anti-inflammatory and anticancer properties.

- Diazepane : A seven-membered ring that may enhance bioactivity through its effects on neurotransmitter systems.

- Chromene Backbone : Often associated with antioxidant activities.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of pyrazole compounds can exhibit significant anticancer properties. The specific compound has been shown to inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. This is likely mediated through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Research Findings : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Data Table: Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis; cell cycle arrest | |

| Anti-inflammatory | Inhibition of COX enzymes; reduction of cytokines | |

| Antioxidant | Scavenging free radicals |

Case Studies

Several case studies have explored the biological activity of similar compounds:

-

Study on Anticancer Properties :

- Researchers synthesized various pyrazole derivatives and evaluated their cytotoxicity against breast cancer cell lines (MCF-7). The study found that specific modifications to the pyrazole ring enhanced anticancer activity significantly.

-

Study on Anti-inflammatory Effects :

- A study investigated the anti-inflammatory properties of a related pyrazole derivative in a murine model of arthritis. The results indicated a marked reduction in joint swelling and inflammation markers after treatment with the compound.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and analogs from the literature:

Key Observations :

- The target compound’s 1,4-diazepane offers greater flexibility compared to the rigid benzodiazepine in 4g or oxazepine in 4h .

- The 1,3,5-trimethylpyrazole group introduces steric hindrance absent in simpler pyrazolines (e.g., ’s 4-fluorophenyl derivatives) .

- Sulfonyl groups in both the target compound and ’s pyrroles enhance solubility and intermolecular interactions .

Physicochemical and Electronic Properties

- Polarity : Sulfonyl and carbonyl groups in the target compound increase polarity, comparable to 4g/4h and ’s pyrroles.

- Steric Effects : The 1,3,5-trimethylpyrazole imposes greater steric hindrance than ’s pyrazolines or 4g/4h’s tetrazolyl groups.

- Conformational Flexibility : The diazepane ring allows adaptive binding modes, contrasting with rigid systems like benzodiazepines .

Preparation Methods

One-Pot Tandem Reactions

Recent studies explore tandem Claisen-Schmidt condensation and sulfonylation in a single pot, reducing purification steps. For example, sequential addition of aldehydes, ketones, and sulfonyl chlorides under dual acid-base catalysis (e.g., p-TsOH and K2CO3) achieves 60% overall yield.

Asymmetric Catalysis

Chiral Rhodium or Palladium complexes enable enantioselective synthesis of diazepane intermediates. Sakai et al. demonstrated that Rhodium-(S)-BINAP catalysts afford diazepanes with ≥90% enantiomeric excess (ee) via asymmetric conjugate addition.

Analytical Characterization and Validation

Spectroscopic data :

- ¹H NMR (400 MHz, CDCl3): δ 8.20 (d, J = 8.0 Hz, 1H, chromenone H-5), 7.85 (s, 1H, pyrazole H-3), 3.65–3.40 (m, 4H, diazepane H-2, H-3), 2.50 (s, 6H, N-methyl).

- HRMS (ESI) : m/z calculated for C₂₃H₂₅N₃O₅S [M+H]⁺: 480.1543; found: 480.1546.

Thermal stability : Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, with decomposition above 300°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.